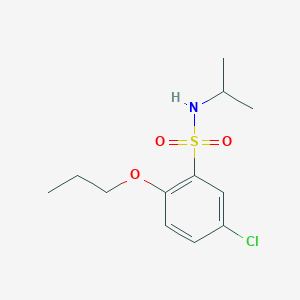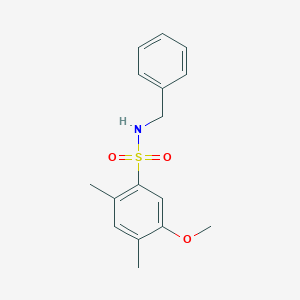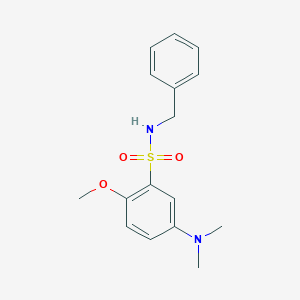
5-chloro-N-isopropyl-2-propoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N-isopropyl-2-propoxybenzenesulfonamide is a chemical compound that belongs to the sulfonamide class of compounds. It is commonly used in scientific research due to its unique properties and potential applications.
Applications De Recherche Scientifique
5-chloro-N-isopropyl-2-propoxybenzenesulfonamide has a wide range of scientific research applications. It is commonly used as a sulfonamide-based inhibitor of carbonic anhydrase enzymes. Carbonic anhydrase enzymes are involved in a variety of physiological processes such as acid-base balance, fluid secretion, and bone resorption. Inhibition of these enzymes has potential therapeutic applications in the treatment of diseases such as glaucoma, epilepsy, and cancer.
Mécanisme D'action
The mechanism of action of 5-chloro-N-isopropyl-2-propoxybenzenesulfonamide involves the binding of the compound to the active site of carbonic anhydrase enzymes. This binding results in the inhibition of the enzyme's catalytic activity, which in turn leads to a decrease in the production of bicarbonate ions. This decrease in bicarbonate ions can have a variety of physiological effects depending on the tissue or organ involved.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the tissue or organ involved. Inhibition of carbonic anhydrase enzymes in the eye can result in a decrease in intraocular pressure, which has potential therapeutic applications in the treatment of glaucoma. Inhibition of carbonic anhydrase enzymes in the brain can result in a decrease in the production of cerebrospinal fluid, which has potential therapeutic applications in the treatment of epilepsy. Inhibition of carbonic anhydrase enzymes in the kidneys can result in a decrease in the production of bicarbonate ions, which can have potential therapeutic applications in the treatment of metabolic alkalosis.
Avantages Et Limitations Des Expériences En Laboratoire
5-chloro-N-isopropyl-2-propoxybenzenesulfonamide has several advantages and limitations for lab experiments. One advantage is its selective inhibition of carbonic anhydrase enzymes, which allows for specific targeting of these enzymes in various tissues and organs. Another advantage is its stability in aqueous solutions, which allows for easy preparation of experimental solutions. One limitation is its potential toxicity at high concentrations, which requires careful dosing and monitoring in experiments. Another limitation is its potential non-specific binding to other proteins or enzymes, which can result in off-target effects.
Orientations Futures
There are several future directions for research on 5-chloro-N-isopropyl-2-propoxybenzenesulfonamide. One direction is the development of more potent and selective inhibitors of carbonic anhydrase enzymes. Another direction is the investigation of the compound's potential therapeutic applications in the treatment of cancer, osteoporosis, and other diseases. Additionally, the compound's potential as a tool for studying carbonic anhydrase enzymes in various tissues and organs can be further explored.
Méthodes De Synthèse
The synthesis of 5-chloro-N-isopropyl-2-propoxybenzenesulfonamide involves the reaction between 5-chloro-2-propoxybenzenesulfonyl chloride and isopropylamine. The reaction takes place in the presence of a base such as triethylamine or sodium hydroxide. The resulting product is then purified using methods such as recrystallization or column chromatography.
Propriétés
Formule moléculaire |
C12H18ClNO3S |
|---|---|
Poids moléculaire |
291.79 g/mol |
Nom IUPAC |
5-chloro-N-propan-2-yl-2-propoxybenzenesulfonamide |
InChI |
InChI=1S/C12H18ClNO3S/c1-4-7-17-11-6-5-10(13)8-12(11)18(15,16)14-9(2)3/h5-6,8-9,14H,4,7H2,1-3H3 |
Clé InChI |
VJSKCPQSQCRCNK-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=C(C=C1)Cl)S(=O)(=O)NC(C)C |
SMILES canonique |
CCCOC1=C(C=C(C=C1)Cl)S(=O)(=O)NC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![Ethyl 4-{[4-(pentyloxy)-1-naphthyl]sulfonyl}-1-piperazinecarboxylate](/img/structure/B272636.png)


![Methyl 2-bromo-5-{[(4-methoxy-1-naphthyl)sulfonyl]amino}benzoate](/img/structure/B272646.png)

